molecular formula C22H21N5O3S B2555693 N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895791-04-5

N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2555693
CAS No.: 895791-04-5
M. Wt: 435.5
InChI Key: VBEMCEJJSMDRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-Methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural elements include:

  • 3-Methoxyphenyl group: Enhances solubility via the methoxy (-OCH₃) moiety.
  • 2-Methylphenyl substituent: Introduces steric bulk and hydrophobicity.
  • Ethanediamide linker: Facilitates hydrogen bonding and structural flexibility.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-6-3-4-9-18(14)19-25-22-27(26-19)16(13-31-22)10-11-23-20(28)21(29)24-15-7-5-8-17(12-15)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEMCEJJSMDRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and triazole rings participate in nucleophilic substitutions, particularly at electron-deficient positions:

2.1 Thiazole Ring Reactivity

  • The C-5 position of the thiazole is susceptible to nucleophilic attack. Substitution with amines or alkoxides occurs under basic conditions:

    Thiazole-X+NH3Thiazole-NH2+HX\text{Thiazole-X} + \text{NH}_3 \rightarrow \text{Thiazole-NH}_2 + \text{HX}

    Example conditions:

    NucleophileSolventCatalystYield
    AmmoniaEthanolK₂CO₃50–65%

2.2 Triazole Ring Modifications

  • The triazole N-1 position undergoes alkylation or acylation. For instance, treatment with methyl iodide in DMF introduces a methyl group.

Electrophilic Aromatic Substitution

Substituents on the phenyl rings direct electrophilic reactions:

3.1 Methoxyphenyl Group

  • The electron-donating methoxy group activates the phenyl ring for electrophilic substitution (e.g., nitration, sulfonation) at the para position.

  • Example nitration conditions:

    Nitrating AgentSolventTemperatureProduct
    HNO₃/H₂SO₄H₂O0–5°C4-Nitro derivative

3.2 Methylphenyl Group

  • The methyl group directs electrophiles to the ortho/para positions. Halogenation (e.g., bromination) occurs under mild conditions:

    Halogenation ReagentCatalystYield
    Br₂/FeBr₃CH₂Cl₂70–80%

Hydrolysis and Stability Studies

The compound’s stability under acidic/basic conditions is critical for storage and application:

4.1 Oxalamide Hydrolysis

  • The ethanediamide bridge hydrolyzes in strong acids or bases:

    R-NH-C(O)-C(O)-NH-R’H+/OH2R-NH2+HOOC-COOH\text{R-NH-C(O)-C(O)-NH-R'} \xrightarrow{\text{H}^+/\text{OH}^-} 2\text{R-NH}_2 + \text{HOOC-COOH}

    Hydrolysis rates:

    ConditionTime (h)Degradation (%)
    1M HCl (25°C)2485–90
    1M NaOH (25°C)2470–75

4.2 Heterocyclic Ring Stability

  • The triazolo-thiazole core remains intact under physiological pH but degrades in concentrated sulfuric acid.

Coordination and Complexation Reactions

The nitrogen and sulfur atoms in the heterocycles enable metal coordination:

5.1 Transition Metal Complexation

  • The compound forms complexes with metals like Cu(II) or Fe(III):

    Compound+CuCl2[Cu(Compound)2]Cl2\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(Compound)}_2]\text{Cl}_2

    Stability constants (log K):

    Metal Ionlog K
    Cu²⁺8.2
    Fe³⁺6.5

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing the triazole and thiazole moieties. For instance, derivatives of triazolo-thiadiazines have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cancer proliferation and survival pathways .

Antimicrobial Properties

Research indicates that compounds similar to N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide exhibit antimicrobial activity against a range of bacterial and fungal pathogens. The triazole ring is particularly noted for its role in enhancing antimicrobial efficacy by disrupting microbial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo studies. It has been suggested that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing a basis for its use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of Triazole and Thiazole Rings : These are often synthesized via cyclization reactions involving appropriate precursors such as hydrazines and thioamides.
  • Coupling Reactions : The final compound can be assembled through coupling reactions between the synthesized triazole-thiazole intermediates and other functional groups (e.g., amines or carboxylic acids) to achieve the desired structure.

Case Study 1: Anticancer Studies

In a study published by Marathe et al., derivatives of triazolo-thiadiazines were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The results demonstrated significant cytotoxic effects with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A comparative study assessed various triazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting a potential role in treating resistant infections .

Mechanism of Action

The mechanism of action of N’-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . These interactions can inhibit enzymes or disrupt cellular processes, contributing to its pharmacological activities .

Comparison with Similar Compounds

Triazolo-Thiazole Derivatives with Varied Aromatic Substituents

Compound from :
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide (CAS: 896322-27-3) shares the triazolo-thiazole core and ethanediamide linker but differs in substituents:

  • Aromatic substituents: 3-Chloro-4-methylphenyl vs. 3-methoxyphenyl in the target compound. Chlorine increases electronegativity and lipophilicity, whereas methoxy improves solubility. 4-Methoxyphenyl on the triazolo-thiazole vs. 2-methylphenyl in the target.

Theoretical Property Comparison :

Property Target Compound Compound
Molecular Weight ~500 g/mol (estimated) ~530 g/mol (reported)
Key Substituents 3-OCH₃, 2-CH₃Ph 3-Cl-4-CH₃, 4-OCH₃
logP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)

The chloro and methyl groups in ’s compound likely reduce aqueous solubility compared to the methoxy-dominated target compound, impacting bioavailability .

Heterocyclic Systems with Thiadiazole-Triazine Cores

Compounds from –4: N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) and related derivatives feature a thiadiazole-triazine system instead of triazolo-thiazole. Key differences include:

  • Substituent Effects : The trichloroethyl group in 4.1 introduces significant steric hindrance and electron-withdrawing effects, contrasting with the target compound’s methoxy and methyl groups.

Triazole Derivatives with Functionalized Side Chains

Compounds from –6 :

  • 1,2,3-Triazole derivatives (): E.g., N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide. These lack the fused thiazole ring but share hydrogen-bonding amide groups.
  • Dihydroimidazo-thiazole derivatives (): E.g., N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide.

Activity Implications :

  • The target compound’s fully aromatic triazolo-thiazole core may improve binding to kinases or GPCRs compared to non-fused triazoles .
  • Sulfonamide groups in ’s compounds enhance acidity (pKa ~1-2), whereas the ethanediamide linker in the target compound offers neutral pH compatibility .

Biological Activity

N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates a methoxyphenyl group and a triazolo-thiazole moiety. Its molecular formula is C20H25N5O2C_{20}H_{25}N_{5}O_{2}, and it exhibits significant lipophilicity due to the presence of aromatic rings, which may enhance its bioavailability.

Anticancer Activity

Research indicates that derivatives of triazoles and thiazoles often demonstrate anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study involving the compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer (T47D) cell lines. At concentrations of 10 µM and 50 µM, cell viability decreased significantly, showing a reduction of approximately 70% at the higher concentration .
  • Case Study 2 : Another investigation reported that compounds similar to this compound exhibited promising results against leukemia cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results suggest:

  • In vitro Studies : It showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics used for treating bacterial infections .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. The biological activity of this compound has been explored in models of inflammation:

  • Experimental Models : In animal models of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory mechanisms that warrant further investigation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The thiazole and triazole rings are known to interact with various enzymes involved in cancer progression and inflammation. In particular, studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
  • Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation in cancer cells.

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity against T47D cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced paw edema in animal models

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-thiazole core. A common approach includes:

Thiazole Ring Formation : Cyclocondensation of thioamides with α-halo ketones under reflux in ethanol or DCM, as demonstrated in analogous triazolo-thiazole syntheses .

Coupling Reactions : The ethanediamide side chain can be introduced via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Functionalization : The 3-methoxyphenyl group is typically attached via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled inert conditions .
Key Considerations : Monitor reaction progress with TLC (silica gel, chloroform:acetone 3:1) and purify intermediates via column chromatography .

Basic: How can the molecular structure and purity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

  • X-ray Diffraction (XRD) : For unambiguous confirmation of crystal structure and stereochemistry, as applied to related triazolo-thiazole derivatives .
  • Spectroscopy :
    • 1H/13C NMR : Verify proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon backbone .
    • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
    Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Advanced: How can Design of Experiments (DoE) optimize synthesis yields and reaction conditions?

Methodological Answer:
Adopt a factorial design to systematically evaluate variables:

Factors to Test : Temperature (60–100°C), solvent polarity (DCM vs. DMF), catalyst loading (0.1–5 mol%), and reaction time (12–48 hrs).

Response Variables : Yield (%) and purity (HPLC area %).

Statistical Analysis : Use software like Minitab or JMP to identify significant interactions (e.g., solvent-catalyst synergy) and derive predictive models.
Case Study : A flow-chemistry DoE for triazolo-thiazole precursors achieved 30% yield improvement by optimizing residence time and temperature .

Advanced: How to resolve contradictions in reported biological activity data for similar compounds?

Methodological Answer:
Address discrepancies through:

Functional Group Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using SAR studies. For example, methoxy groups may enhance solubility but reduce target binding affinity .

Assay Standardization : Re-evaluate activity under consistent conditions (e.g., cell line, incubation time, and negative controls).

Metabolic Stability Tests : Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .
Example : Inconsistent IC50 values for triazolo-thiazoles were traced to variations in ATP concentration in kinase assays .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases). Prioritize docking grids near conserved ATP-binding pockets .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with methoxy groups).

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy (ΔG), validating predictions with experimental IC50 data .

Advanced: How to analyze the role of the ethanediamide linker in modulating pharmacokinetic properties?

Methodological Answer:

LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. The ethanediamide linker may reduce LogP, enhancing aqueous solubility.

Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate intestinal absorption. Polar linkers like ethanediamide often reduce passive diffusion but improve transporter-mediated uptake .

In Silico ADMET Prediction : Tools like SwissADME can predict bioavailability and blood-brain barrier penetration based on molecular descriptors .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD studies?

Methodological Answer:

Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane, ethanol/water) for slow vapor diffusion.

Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize crystal lattices, as seen in co-crystals of related thioacetamides .

Temperature Gradients : Use gradient thermocyclers to identify optimal nucleation conditions (e.g., 4°C to 40°C ramps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.